molecular formula C12H16O3 B8003230 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol

Cat. No.: B8003230
M. Wt: 208.25 g/mol
InChI Key: ZHUCQZXLVHJYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol is an organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a butanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents under controlled conditions. One common method includes the use of piperonal as a starting material, which undergoes a series of reactions including alkylation and reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
  • 1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane
  • Benzodioxol carboxamide derivatives

Comparison: 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)12(3,13)9-4-5-10-11(6-9)15-7-14-10/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUCQZXLVHJYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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